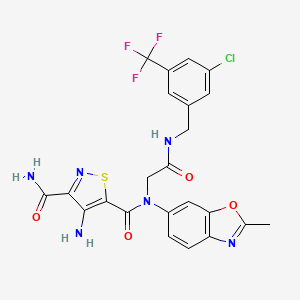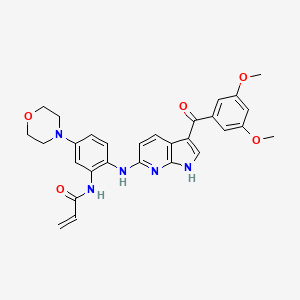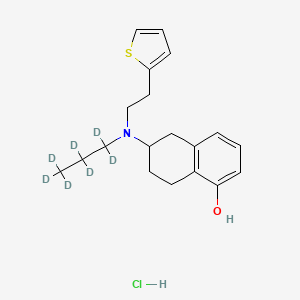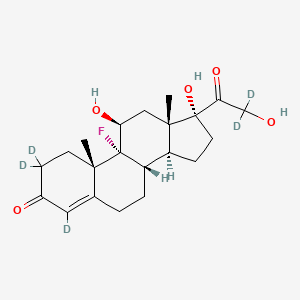
KRAS G12D inhibitor 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12D inhibitor 12 is a novel small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). This mutation results in constitutively active signaling pathways, including the ERK and PI3K pathways, which drive cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12D inhibitor 12 involves structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds with high binding affinity and specificity . The synthetic route typically includes the formation of a salt bridge with the Asp12 residue of the KRAS G12D mutant . The preparation method involves multiple steps, including molecular docking, scoring techniques, and molecular dynamics simulations to ensure the stability and conformational changes of the inhibitor-KRAS G12D complexes .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing the synthesis process to ensure high yield and purity. The production involves large-scale synthesis and purification techniques to obtain the desired compound in sufficient quantities for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions: KRAS G12D inhibitor 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and specificity for the KRAS G12D mutant .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced potency and selectivity for the KRAS G12D mutant. These modifications aim to improve the compound’s efficacy in inhibiting the KRAS G12D mutation .
Scientific Research Applications
KRAS G12D inhibitor 12 has significant scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure-activity relationship of small molecule inhibitors targeting the KRAS G12D mutation . In biology, it helps elucidate the molecular mechanisms underlying KRAS-driven oncogenesis . In medicine, this compound shows promise as a targeted therapy for cancers harboring the KRAS G12D mutation, particularly pancreatic ductal adenocarcinoma .
Mechanism of Action
KRAS G12D inhibitor 12 exerts its effects by binding to the KRAS G12D mutant, preventing downstream signaling through the inhibition of nucleotide exchange and binding of downstream effector RAF1 . This binding disrupts the KRAS-CRAF interaction, leading to the inhibition of cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells . The compound’s mechanism of action involves both cell-autonomous and non-cell-autonomous effects on the tumor microenvironment, including changes in fibroblasts, matrix, and macrophages .
Comparison with Similar Compounds
KRAS G12D inhibitor 12 is unique compared to other similar compounds due to its high selectivity and potency for the KRAS G12D mutation. Similar compounds include MRTX1133, which also targets the KRAS G12D mutation and has shown promising results in preclinical studies . Other KRAS inhibitors, such as sotorasib and adagrasib, target the KRAS G12C mutation and have been approved for the treatment of non-small cell lung cancer . this compound stands out due to its specific targeting of the KRAS G12D mutation, making it a valuable addition to the arsenal of targeted therapies for KRAS-driven cancers .
Properties
Molecular Formula |
C23H21ClFN5O3 |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
[(2S)-aziridin-2-yl]-[(7R)-12-chloro-13-(2-fluoro-6-hydroxyphenyl)-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]methanone |
InChI |
InChI=1S/C23H21ClFN5O3/c24-20-13(18-14(25)2-1-3-17(18)31)8-15-19-21(20)33-7-4-12-10-29(23(32)16-9-26-16)5-6-30(12)22(19)28-11-27-15/h1-3,8,11-12,16,26,31H,4-7,9-10H2/t12-,16+/m1/s1 |
InChI Key |
PIPHVUBZMLKXGQ-WBMJQRKESA-N |
Isomeric SMILES |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4[C@H]1CN(CC4)C(=O)[C@@H]5CN5)C6=C(C=CC=C6F)O)Cl |
Canonical SMILES |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4C1CN(CC4)C(=O)C5CN5)C6=C(C=CC=C6F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


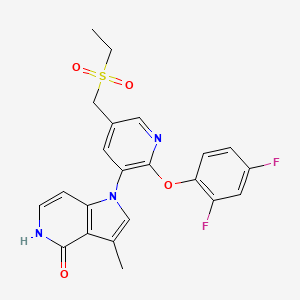
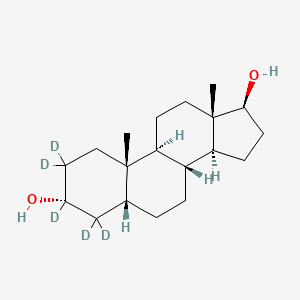
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
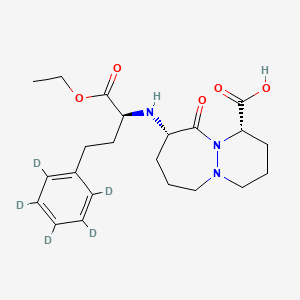
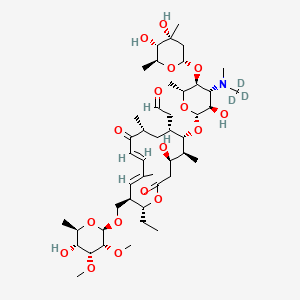
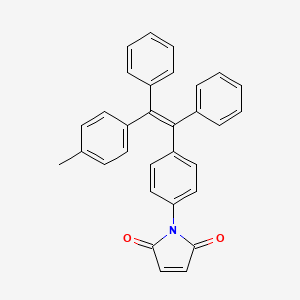

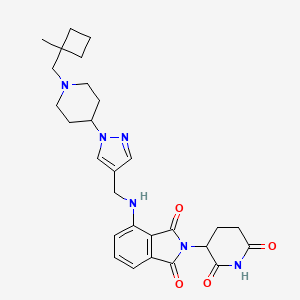
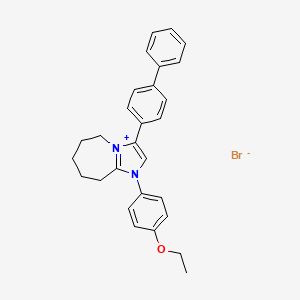
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
